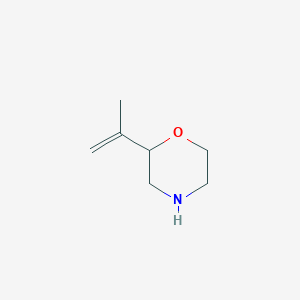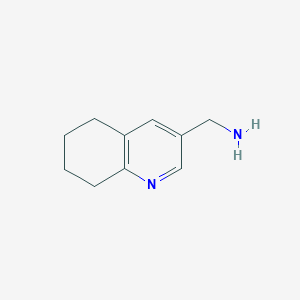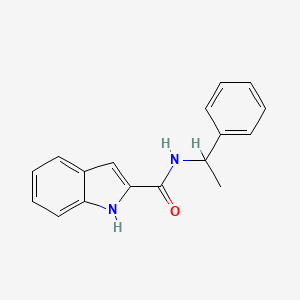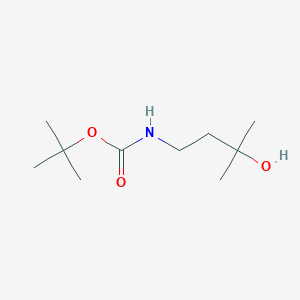
Tert-butyl (3-hydroxy-3-methylbutyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (3-hydroxy-3-methylbutyl)carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further linked to a 3-hydroxy-3-methylbutyl group. This compound is often used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (3-hydroxy-3-methylbutyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-hydroxy-3-methylbutyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality. The final product is often subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl (3-hydroxy-3-methylbutyl)carbamate can undergo oxidation reactions to form corresponding carbonyl compounds. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the carbamate moiety, leading to the formation of various substituted carbamates.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4
Substitution: Alkyl halides, amines, thiols
Major Products Formed:
Oxidation: Carbonyl compounds (e.g., aldehydes, ketones)
Reduction: Alcohols, amines
Substitution: Substituted carbamates
Scientific Research Applications
Chemistry: Tert-butyl (3-hydroxy-3-methylbutyl)carbamate is used as a protecting group for amines in organic synthesis. It helps in the selective protection and deprotection of functional groups during multi-step synthesis .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways. It serves as a substrate or inhibitor in various biochemical assays .
Medicine: Its carbamate moiety can be hydrolyzed in vivo to release active pharmaceutical ingredients .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and polymers. It acts as an intermediate in the synthesis of various high-value products .
Mechanism of Action
The mechanism of action of tert-butyl (3-hydroxy-3-methylbutyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate moiety can form covalent bonds with active site residues of enzymes, leading to inhibition or activation of enzymatic activity. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound .
Comparison with Similar Compounds
Tert-butyl carbamate: Used as a protecting group for amines.
Tert-butyl (3-hydroxy-3-methylcyclobutyl)carbamate: Similar structure but with a cyclobutyl group.
Tert-butyl (3-(hydroxymethyl)-4-methylphenyl)carbamate: Contains a phenyl group instead of a butyl group.
Uniqueness: Tert-butyl (3-hydroxy-3-methylbutyl)carbamate is unique due to its specific combination of functional groups, which provides distinct reactivity and selectivity in chemical reactions.
Properties
Molecular Formula |
C10H21NO3 |
|---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
tert-butyl N-(3-hydroxy-3-methylbutyl)carbamate |
InChI |
InChI=1S/C10H21NO3/c1-9(2,3)14-8(12)11-7-6-10(4,5)13/h13H,6-7H2,1-5H3,(H,11,12) |
InChI Key |
FGBREFDBGSFPGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{4H,5H-naphtho[1,2-b]thiophen-2-yl}-3-oxo-2-{3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-5-yl}propanenitrile](/img/structure/B13580569.png)

![4-[(5-Isoquinolyl)oxy]piperidine](/img/structure/B13580572.png)



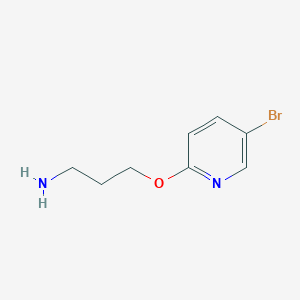

![(2S)-3-(4-bromopyridin-2-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoicacid](/img/structure/B13580606.png)
